Hypoxia Selectivity Profile: Tirapazamine vs. SN30000 (Class I HAP) vs. TH-302 (Class II HAP)
Tirapazamine (TPZ) is a Class I hypoxia-activated prodrug (HAP), which is activated under relatively mild hypoxia. In contrast, Class II HAPs like TH-302 (evofosfamide) are maximally activated only under extreme hypoxia. A spatially resolved PK/PD model comparing these classes demonstrated that Class II HAPs offer higher tumor selectivity, but TPZ and its optimized analogue SN30000 retain the distinct property of direct activation within moderately hypoxic cells [1].
| Evidence Dimension | Hypoxia activation threshold (oxygen concentration for maximal activation) |
|---|---|
| Target Compound Data | Activated under relatively mild hypoxia (Class I HAP profile) |
| Comparator Or Baseline | TH-302 (Class II HAP): Maximally activated only under extreme hypoxia |
| Quantified Difference | Qualitative mechanistic class distinction; not a direct numeric potency comparison |
| Conditions | Spatially resolved PK/PD model simulating tumor microregion oxygen gradients |
Why This Matters
This mechanistic distinction dictates that TPZ will preferentially target cells in moderately hypoxic tumor regions (e.g., diffusion-limited chronic hypoxia), whereas Class II HAPs may be more effective against severely hypoxic cells near necrosis.
- [1] Foehrenbacher A, et al. Design of optimized hypoxia-activated prodrugs using pharmacokinetic/pharmacodynamic modeling. Front Oncol. 2013;3:314. View Source
